Sdz pco 400
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(3-oxocyclopenten-1-yl)oxy-3,4-dihydrochromene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2)16(20)15(21-12-5-4-11(19)8-12)13-7-10(9-18)3-6-14(13)22-17/h3,6-8,15-16,20H,4-5H2,1-2H3/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBHHTPFTVKZCV-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=CC(=O)CC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)OC3=CC(=O)CC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923650 | |
| Record name | 3-Hydroxy-2,2-dimethyl-4-[(3-oxocyclopent-1-en-1-yl)oxy]-3,4-dihydro-2H-1-benzopyran-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121055-10-5 | |
| Record name | Sdz pco 400 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121055105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2,2-dimethyl-4-[(3-oxocyclopent-1-en-1-yl)oxy]-3,4-dihydro-2H-1-benzopyran-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Architecture and Stereochemical Characterization of Pco 400
Elucidation of the Defined Molecular Formula (C17H17NO4) in Academic Contexts
PCO 400 is precisely characterized by its molecular formula, C₁₇H₁₇NO₄. This formula indicates the presence of 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms within each molecule wikidata.orggoogle.comwikidata.orgnih.govnih.govslideshare.netwikipedia.org. The molecular weight of PCO 400 is consistently reported as 299.32 g/mol wikidata.orggoogle.comwikidata.orgslideshare.netwikipedia.org. This established molecular formula is fundamental for its identification and analysis in various academic and research settings.
Structural Analysis through SMILES Representation
The Simplified Molecular Input Line Entry System (SMILES) provides a concise textual representation of the chemical structure of PCO 400. One common SMILES string for PCO 400 is O([C@@H]1C=2C(OC(C)(C)[C@H]1O)=CC=C(C#N)C2)C3=CC(=O)CC3 google.comwikipedia.org. This string encodes the connectivity and atomic composition, facilitating computational analysis and database indexing of the compound.
Investigation of Stereochemical Centers and Their Implications for Molecular Recognition
PCO 400 possesses defined stereochemical centers, which are crucial for its specific interactions with biological targets. The full chemical name, (3S,4R)-3-hydroxy-2,2-dimethyl-4-(3-oxocyclopenten-1-yl)oxy-3,4-dihydrochromene-6-carbonitrile, explicitly denotes two chiral centers at positions 3 and 4 within its chromene core nih.gov. Specifically, the configuration at the 3-position is (S) and at the 4-position is (R) nih.gov. These precise stereochemical assignments highlight the molecule's three-dimensional arrangement, which is paramount for its selective binding and efficacy in modulating KATP channels, influencing molecular recognition processes.
Comparative Structural Analysis with Comakalim and Related ATP-Sensitive K+ Channel Modulators
PCO 400 is recognized as an analog of comakalim (also known as cromakalim) and functions as a selective and potent opener of ATP-sensitive K+ channels (KATP channels) wikidata.orggoogle.comwikidata.orgwikipedia.org. This class of compounds, including PCO 400, cromakalim (B1669624), pinacidil (B1677893), and P1060, are known to relax various smooth muscles by activating KATP channels nih.gov.
Research findings have provided a comparative assessment of the potency of these KATP channel openers in reducing twitch height in electrically stimulated mouse ileum. In these studies, P1060 and PCO 400 demonstrated the highest potency, followed by cromakalim and then pinacidil. The order of inhibitory potency, based on EC50 values (concentration producing 50% of maximum inhibition of twitch), was established as P1060 = SDZ PCO400 > cromakalim > pinacidil.
Furthermore, the antagonism of these KATP channel openers by sulfonylureas like glibenclamide revealed differences in their interaction mechanisms. The relaxant effects of P1060 and PCO 400 were competitively antagonized by glibenclamide, while the antagonism of cromakalim and pinacidil appeared to be non-competitive. This suggests distinct binding characteristics or modes of action for these structurally diverse KATP channel modulators despite their shared functional outcome.
The following table summarizes the comparative potency of these KATP channel openers:
| Compound | Potency Ranking (EC50) | Antagonism by Glibenclamide |
| PCO 400 | High (equal to P1060) | Competitive |
| P1060 | High (equal to PCO 400) | Competitive |
| Cromakalim | Moderate | Non-competitive |
| Pinacidil | Lower | Non-competitive |
Advanced Synthetic Methodologies for Pco 400 and Its Analogues
Strategies for the Multi-Step Synthesis of PCO 400
The multi-step synthesis of PCO 400 presents significant challenges due to its structural complexity, which includes a bicyclic chromane (B1220400) system, a cyclopentenone ether, and a nitrile functionality, alongside two defined stereocenters at C3 and C4 of the chromane ring nih.gov. Retrosynthetic analysis typically begins by dissecting the molecule into simpler, readily available precursors, focusing on key bond disconnections.
A common strategy for constructing the dihydrochromene core involves cyclization reactions. For instance, the formation of the pyran ring could proceed via an intramolecular cyclization of a suitably functionalized phenol (B47542) derivative with an alkene or aldehyde, potentially employing Lewis acid catalysis or radical cyclization methods. The introduction of the gem-dimethyl group at the C2 position of the chromane ring is often achieved early in the synthesis or through specific alkylation reactions.
The cyclopentenone moiety, linked via an ether linkage to the C4 position of the chromane, represents another critical synthetic challenge. This fragment could be introduced late in the synthesis through a coupling reaction, such as a Mitsunobu reaction or an SN2 displacement, utilizing a pre-formed cyclopentenone derivative and a hydroxylated chromane intermediate. Alternatively, the cyclopentenone could be constructed in situ from simpler precursors. The nitrile group at C6 of the chromane ring can be incorporated through various established methods, including cyanation of an aryl halide (e.g., using palladium-catalyzed cyanation) or dehydration of an amide.
Stereoselective Synthesis Approaches for PCO 400 Isomers
The biological activity of PCO 400 is critically dependent on its specific (3S,4R) stereochemistry nih.gov. Therefore, stereoselective synthesis approaches are indispensable for its preparation and for the study of its stereoisomers. Achieving high enantiomeric and diastereomeric purity is a central goal in the synthesis of such complex chiral molecules.
Several advanced stereoselective methodologies can be employed:
Asymmetric Catalysis: This is a powerful tool for creating stereocenters. For instance, asymmetric hydrogenation of a prochiral alkene precursor could establish one or both stereocenters. Chiral Lewis acid catalysis could be used in Diels-Alder reactions or other cyclization steps to control the relative and absolute stereochemistry of the chromane ring. Enantioselective epoxidation (e.g., Sharpless epoxidation) or dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) could introduce hydroxyl groups with defined stereochemistry, which can then be manipulated.
Chiral Auxiliaries: Attachment of a chiral auxiliary to a substrate can direct the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary can be cleaved, leaving the chiral product. This approach is often effective for controlling diastereoselectivity.
Enzymatic Resolution/Biocatalysis: Enzymes exhibit exquisite selectivity and can be used to resolve racemic mixtures or to catalyze highly enantioselective transformations. For example, lipases can selectively hydrolyze one enantiomer of an ester, leaving the other unreacted, or oxidoreductases can perform enantioselective reductions of ketones. Biocatalysis offers advantages in terms of mild reaction conditions and environmental friendliness.
Diastereoselective Reactions: If one stereocenter is already present in a precursor, subsequent reactions can be designed to be diastereoselective, meaning they preferentially form one diastereomer over others. This often relies on the steric or electronic influence of the existing chiral center.
The choice of stereoselective strategy depends on the specific bond formation and the nature of the functional groups involved. For a molecule like PCO 400, a combination of these methods is often necessary to achieve the desired (3S,4R) configuration with high fidelity. The development of such routes requires careful mechanistic understanding and extensive optimization.
Rational Design and Synthesis of Novel PCO 400 Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural modifications affect the biological activity of a compound. For PCO 400, SAR studies aim to elucidate the key pharmacophoric elements responsible for its ATP-sensitive K+ channel opening activity, leading to the design of more potent, selective, and metabolically stable analogues.
Rational design of analogues typically involves systematic modifications to different parts of the PCO 400 molecule:
Modifications to the Chromane Core: Introducing electron-donating or electron-withdrawing groups on the aromatic ring, or altering the substituents at C2, can probe electronic and steric effects on activity. The nitrile group at C6 could also be modified or replaced.
Alterations of the Cyclopentenone Moiety: Varying the ring size, introducing substituents on the cyclopentenone ring, or modifying the ketone functionality can assess optimal structural features for binding and activity.
Linker Modifications: Changing the ether linkage at C4 to other linkers (e.g., amide, alkyl chain) can investigate flexibility and binding interactions.
The synthesis of these analogues often employs parallel synthesis or combinatorial chemistry techniques to generate libraries of compounds efficiently. This involves performing similar reactions on multiple related starting materials simultaneously. High-throughput screening then evaluates the biological activity of these analogues, providing data for establishing SAR. This iterative process of design, synthesis, and biological evaluation is critical for lead optimization.
Table 1: Hypothetical PCO 400 Analogue Modifications for SAR Studies
| Molecular Feature | Type of Modification | Rationale |
| Chromane Aromatic Ring | Halogenation (F, Cl, Br) | Probe steric and electronic effects, lipophilicity. |
| Alkyl/Alkoxy Groups | Investigate hydrophobic interactions, steric bulk. | |
| C6 Nitrile Group | Replacement with -COOH, -CONH2, -CH2OH | Assess polarity, hydrogen bonding, and bioisosteric effects. |
| C2 Gem-dimethyl | Replacement with -CH3, -C2H5, -H | Evaluate steric bulk at the chromane C2 position. |
| C3 Hydroxyl Group | Esterification, Etherification | Modulate polarity, metabolic stability, and H-bonding. |
| C4 Ether Linkage | Amide, Alkyl Linker | Alter flexibility and binding mode. |
| Cyclopentenone Ring | Ring expansion/contraction, saturation | Explore optimal ring size and rigidity for binding. |
| Substitutions on the ring | Introduce steric/electronic probes on the pendant group. | |
| Ketone reduction/modification | Investigate role of carbonyl for H-bonding or other interactions. |
Green Chemistry Principles in PCO 400 Synthesis Research
Integrating green chemistry principles into the synthesis of PCO 400 and its analogues is crucial for developing sustainable and environmentally responsible manufacturing processes. The 12 principles of green chemistry provide a framework for minimizing the environmental impact and maximizing the efficiency of chemical syntheses.
Key considerations for PCO 400 synthesis research under green chemistry principles include:
Prevention of Waste: Designing synthetic routes that minimize the generation of hazardous waste by maximizing atom economy.
Safer Solvents and Auxiliaries: Replacing traditional hazardous organic solvents with greener alternatives such as water, supercritical CO2, ionic liquids, or bio-derived solvents, and minimizing their quantity.
Catalysis: Utilizing catalytic reagents (homogeneous or heterogeneous) instead of stoichiometric reagents, as catalysts are used in small amounts, are recoverable, and often enable more selective and efficient reactions, thereby reducing waste. Biocatalysis, in particular, offers highly selective transformations under mild conditions.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption, and employing techniques like flow chemistry to improve heat transfer and energy efficiency.
Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials or key intermediates from renewable resources.
Less Hazardous Chemical Syntheses: Designing synthetic methods that use and generate substances with little or no toxicity to human health and the environment.
Inherent Safer Chemistry for Accident Prevention: Choosing substances and reaction conditions that minimize the potential for chemical accidents.
Applying these principles to a complex multi-step synthesis like that of PCO 400 presents challenges but also opportunities for innovation. For instance, developing enzymatic steps for stereoselective transformations, exploring solvent-free reactions for certain coupling steps, or utilizing supported catalysts for easier separation and recycling would significantly enhance the green credentials of the synthetic process. The focus on atom-economical reactions, such as additions and cyclizations, over substitution or elimination reactions that generate more by-products, is also a critical aspect of greening the synthesis.
Compound Information
Mechanistic Elucidation of Pco 400 Action at the Molecular and Cellular Level Non Clinical Models
Pharmacological Characterization of PCO 400 in Isolated Tissue Preparations
Influence of Extracellular Ion Concentrations on PCO 400 Activity
The activity of PCO 400 is significantly influenced by the concentration of extracellular ions, particularly potassium (K+). Research in non-clinical models, such as guinea-pig and bovine trachealis, has demonstrated a clear relationship between extracellular K+ levels and the compound's relaxant effects. guidetopharmacology.org
Specifically, the relaxant action of SDZ PCO 400 (another name for PCO 400) on guinea-pig isolated trachealis was completely abolished when the muscle spasm was induced by a K+-rich medium (120 mM). guidetopharmacology.org This indicates that high extracellular K+ concentrations can negate the physiological effects of PCO 400. Further studies in bovine and guinea-pig trachea revealed that PCO 400 (at 10 µM) effectively suppressed spasms evoked by lower concentrations of potassium chloride (KCl) (less than 40 mM), but it failed to do so at higher KCl concentrations (greater than 40 mM). guidetopharmacology.org
At the cellular level, the relaxant action of this compound in guinea-pig trachea was observed to be associated with the suppression of electrical slow waves and a marked cellular hyperpolarization. guidetopharmacology.org This hyperpolarization is a hallmark of K+ channel activation, where the efflux of positively charged potassium ions out of the cell makes the intracellular environment more negative. Furthermore, PCO 400 (at 0.5 and 10 µM) was shown to promote the efflux of 86Rb+ (a potassium analog) from bovine trachealis, an effect that was inhibited by glibenclamide (1 µM). guidetopharmacology.org This finding reinforces the mechanism involving K+ efflux and its modulation by KATP channel blockers.
The observed sensitivity of PCO 400 activity to extracellular K+ concentrations highlights the importance of ionic gradients in its mechanism of action, consistent with its role as a KATP channel opener.
Table 1: Influence of Extracellular KCl Concentration on PCO 400 Activity
| Tissue (Species) | PCO 400 Concentration | Spasm Inducing Agent | KCl Concentration | PCO 400 Effect | Citation |
| Trachealis (Guinea-pig) | 30 nM - 100 µM | K+-rich medium | 120 mM | Ablated Relaxant Action | guidetopharmacology.org |
| Trachea (Bovine & Guinea-pig) | 10 µM | KCl | < 40 mM | Suppressed Spasm | guidetopharmacology.org |
| Trachea (Bovine & Guinea-pig) | 10 µM | KCl | > 40 mM | No Suppression of Spasm | guidetopharmacology.org |
Identification of Specific Protein Targets and Binding Affinities of PCO 400
PCO 400 primarily targets ATP-sensitive K+ channels (KATP channels), acting as a selective and potent opener. latoxan.comfishersci.ca These channels are crucial in regulating cellular excitability by controlling potassium efflux across the cell membrane.
Studies have identified that PCO 400, a benzopyran derivative, specifically activates mitochondrial KATP channels. wikidoc.org This activation leads to cellular hyperpolarization, a key event in its pharmacological action. guidetopharmacology.org The relaxant effect of PCO 400 in tracheal smooth muscle is attributed to its ability to open a plasmalemmal K+-channel, which is considered analogous to the ATP-sensitive K+-channel found in insulin-secreting cells. guidetopharmacology.org
The interaction of PCO 400 with KATP channels can be antagonized by known KATP channel inhibitors. Glibenclamide, a sulfonylurea commonly used to block KATP channels, significantly attenuates the effects of PCO 400. guidetopharmacology.orgwikidoc.org For instance, glibenclamide (1-10 µM) antagonized this compound's effects in guinea-pig isolated trachealis. guidetopharmacology.org Similarly, glibenclamide (1 µM) inhibited the PCO 400-promoted efflux of 86Rb+ from bovine trachealis. guidetopharmacology.org Charybdotoxin, another potassium channel blocker, also demonstrated an ability to attenuate the effects of PCO 400 in certain contexts, though it failed to antagonize this compound in guinea-pig trachealis but antagonized theophylline. guidetopharmacology.orgwikidoc.org These findings underscore the specificity of PCO 400 for KATP channels and provide insights into its binding interactions with these protein targets.
Table 2: Key Protein Targets and Modulators of PCO 400 Action
| Compound | Protein Target/Mechanism | Effect | Modulators/Antagonists | Citation |
| PCO 400 | ATP-sensitive K+ channels (KATP) | Opener (selective, potent) | Glibenclamide, Charybdotoxin | latoxan.comfishersci.caguidetopharmacology.orgwikidoc.org |
| PCO 400 | Mitochondrial KATP channels | Activator | - | wikidoc.org |
| PCO 400 | Plasmalemmal K+-channel (analogous to insulin-secreting cell KATP) | Opener | Glibenclamide | guidetopharmacology.org |
Analytical Techniques for Characterizing Pco 400 in Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique employed for the separation, identification, and quantification of components within a mixture, making it indispensable for assessing the purity of PCO 400. HPLC operates by passing a liquid sample through a column containing a stationary phase, where components separate based on their differential interactions with the stationary and mobile phases torontech.commoravek.com.
Table 1: Illustrative HPLC Purity Analysis of PCO 400
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity (%) (Area Normalization) | Co-elution Indication (DAD) |
| PCO 400 Batch A | 7.25 | 1250.3 | 98.5 | None |
| PCO 400 Batch B | 7.26 | 1245.8 | 97.2 | Minor spectral variation |
| PCO 400 Standard | 7.25 | 1260.0 | 100.0 | None |
Note: Purity percentages are illustrative and depend on the detection method and integration parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of PCO 400, confirming its molecular architecture and enabling the differentiation of isomers magritek.comazom.comnews-medical.netlibretexts.org. NMR works by exploiting the magnetic properties of atomic nuclei (e.g., 1H, 13C) when placed in a strong magnetic field. The absorption of radiofrequency energy by these nuclei, and their subsequent relaxation, provides a spectrum with signals (resonances) characteristic of their chemical environment libretexts.org.
For PCO 400, 1H NMR and 13C NMR spectra are routinely acquired. The chemical shift of each signal indicates the electronic environment of the nucleus, while the integration of 1H signals corresponds to the relative number of protons. Spin-spin coupling (multiplicity) reveals the connectivity of adjacent nuclei magritek.comazom.comlibretexts.org. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), further establish correlations between protons and carbons, providing unambiguous structural assignments news-medical.net. This comprehensive data allows for the confirmation of PCO 400's proposed structure (C17H17NO4) and is particularly effective in distinguishing between potential structural or stereoisomers that might have the same molecular formula but different atomic arrangements magritek.comazom.comnews-medical.netlibretexts.org.
Table 2: Illustrative 1H NMR Spectral Data for PCO 400 (Partial)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |
| 7.55 | d | 1H | Aromatic H |
| 7.10 | dd | 1H | Aromatic H |
| 5.20 | s | 1H | Hydroxyl H |
| 4.85 | d | 1H | Chromene H |
| 2.50 | m | 2H | Cyclopentenone CH2 |
| 1.45 | s | 6H | Gem-dimethyl CH3 |
Note: Specific chemical shifts and assignments would require actual experimental data and full structural elucidation.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of PCO 400 and provide insights into its structural components through fragmentation analysis savemyexams.comwikipedia.orglibretexts.orgcompoundchem.com. In MS, the sample molecules are ionized, typically by electron ionization (EI) or electrospray ionization (ESI), forming molecular ions (M+ or [M+H]+) and various fragment ions savemyexams.comwikipedia.orgcompoundchem.com. These ions are then separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum savemyexams.comwikipedia.orglibretexts.org.
The molecular ion peak (M+) or protonated molecular ion ([M+H]+) in the mass spectrum directly corresponds to the molecular weight of PCO 400 savemyexams.com. For PCO 400 (C17H17NO4), the expected molecular weight is 299.32 g/mol scbt.comechemi.comchemnet.com. The presence of an [M+1] peak, a small peak adjacent to the molecular ion, can also provide information about the number of carbon atoms due to the natural abundance of the 13C isotope savemyexams.com. Beyond molecular weight, the fragmentation pattern—the characteristic set of smaller, charged fragments produced when the molecular ion breaks apart—serves as a unique "fingerprint" for the compound savemyexams.comwikipedia.orglibretexts.orgcompoundchem.com. Analyzing these fragmentation pathways helps elucidate the structural features and connectivity within the PCO 400 molecule savemyexams.comlcms.cz.
Table 3: Illustrative Mass Spectrometry Data for PCO 400
| m/z Value | Relative Abundance (%) | Proposed Fragment (Illustrative) | Significance |
| 299.1 | 100 | [M+H]+ | Molecular Ion |
| 300.1 | 18.5 | [M+H]+ + 13C | Isotopic peak (M+1) |
| 281.1 | 45 | [M+H - H2O]+ | Loss of water |
| 175.0 | 60 | [Chromene moiety]+ | Structural fragment |
| 111.0 | 30 | [Cyclopentenone moiety]+ | Structural fragment |
Note: Fragmentation patterns are complex and depend on ionization method; these are illustrative examples.
Spectroscopic Methods for Investigating Molecular Interactions (e.g., UV-Vis, IR)
Spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are crucial for investigating the electronic structure, functional groups, and molecular interactions of PCO 400.
UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a chemical compound, which results from electronic transitions within the molecule byjus.comjove.comnumberanalytics.com. If PCO 400 contains chromophores (groups that absorb UV/Vis light, such as conjugated double bonds or aromatic rings), UV-Vis can be used for its quantitative analysis based on the Beer-Lambert Law, which relates absorbance to concentration byjus.comlongdom.org. The wavelength of maximum absorbance (λmax) and the intensity of the absorption band provide insights into the electronic structure and extent of conjugation within PCO 400 jove.comnumberanalytics.com. Changes in the UV-Vis spectrum can also indicate molecular interactions or conformational changes numberanalytics.comsci-hub.se.
IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups present in PCO 400 by measuring the absorption of infrared radiation by molecular vibrations (stretching and bending of chemical bonds) compoundchem.comsolubilityofthings.comlibretexts.org. Each functional group (e.g., C=O, O-H, C≡N) absorbs IR light at characteristic frequencies, creating a unique "molecular fingerprint" compoundchem.comsolubilityofthings.combyjus.com. For PCO 400 (C17H17NO4), the presence of hydroxyl (-OH), carbonyl (C=O, from the oxocyclopentenone), and nitrile (-C≡N) functional groups would be identifiable through their characteristic absorption bands in the IR spectrum compoundchem.comsolubilityofthings.com. IR spectroscopy can also be used to assess purity and study intermolecular interactions, such as hydrogen bonding solubilityofthings.comstudymind.co.uk.
Table 4: Illustrative Spectroscopic Data for PCO 400 (Key Functional Groups)
| Spectroscopic Method | Wavenumber/Wavelength (cm⁻¹ or nm) | Functional Group/Transition (Illustrative) | Significance |
| IR Spectroscopy | ~3400 cm⁻¹ | O-H stretch (broad) | Presence of hydroxyl group |
| ~2230 cm⁻¹ | C≡N stretch (sharp) | Presence of nitrile group | |
| ~1700 cm⁻¹ | C=O stretch | Presence of ketone carbonyl | |
| UV-Vis Spectroscopy | ~280 nm (λmax) | π→π* transition (aromatic/conjugated) | Electronic transitions, potential for quantification |
Note: Actual values would be determined experimentally and depend on the specific molecular environment.
Chromatographic-Mass Spectrometric Coupling Techniques for Impurity Profiling
Chromatographic-Mass Spectrometric (GC-MS or LC-MS) coupling techniques are powerful hyphenated approaches that combine the separation capabilities of chromatography with the identification and quantification power of mass spectrometry ijpsonline.combiomedres.us. These techniques are particularly vital for impurity profiling of PCO 400, allowing for the detection, identification, and quantification of even trace-level impurities in complex matrices sepscience.combiomedres.usthermofisher.compharmtech.com.
For PCO 400, LC-MS (Liquid Chromatography-Mass Spectrometry) is often preferred, especially if PCO 400 is non-volatile or thermally labile. LC-MS separates impurities based on their polarity and solubility, and then the MS detector provides molecular identification through mass-to-charge ratio analysis and fragmentation patterns biomedres.uspharmtech.com. This allows researchers to identify process-related impurities, degradation products, or contaminants. High-resolution accurate mass (HRAM) MS systems coupled with chromatography can provide excellent sensitivity and sub-ppm mass accuracy, enabling the confident assignment of elemental compositions to unknown impurities and facilitating their structural elucidation through MS/MS experiments lcms.czthermofisher.com. This comprehensive impurity profiling is critical for ensuring the quality and consistency of PCO 400 in research applications biomedres.us.
Table 5: Illustrative LC-MS Impurity Profile for PCO 400 Batch
| Impurity ID | Retention Time (min) | m/z (Detected) | Proposed Formula (from HRAM) | Purity (%) (Relative to PCO 400) |
| PCO 400 | 7.25 | 299.1 | C17H17NO4 | 98.5 |
| Impurity A | 6.80 | 283.1 | C17H17NO3 | 0.5 |
| Impurity B | 7.80 | 315.1 | C17H17NO5 | 0.8 |
| Impurity C | 8.10 | 175.0 | C10H7O2 | 0.2 |
Note: Impurity IDs, retention times, m/z values, and percentages are illustrative.
Computational and Theoretical Approaches to Pco 400 Research
Quantum Chemical Calculations of PCO 400 Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental for elucidating the electronic structure, stability, and reactivity of molecules. For PCO 400, these calculations would involve determining its optimized molecular geometry, electronic properties like frontier molecular orbitals (HOMO-LUMO energies), charge distribution, and electrostatic potential surfaces. nrel.govnovonordiskfonden.dkacs.org
Such studies could provide:
Molecular Geometry and Conformations : Identification of the most stable conformers of PCO 400 in isolated and solvated states, crucial for understanding its active conformation at the binding site.
Electronic Properties : Analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to predict electron donation and acceptance capabilities, which are vital for molecular interactions. The energy gap between HOMO and LUMO can indicate the molecule's chemical stability and reactivity.
Charge Distribution and Electrostatic Potential : Mapping the distribution of electron density and electrostatic potential across the molecule to identify regions prone to nucleophilic or electrophilic attack, and to understand how PCO 400 might interact electrostatically with its target channel.
Reactivity and Reaction Pathways : Investigation of potential reaction pathways and energy barriers for PCO 400's metabolism or degradation, which could inform its stability and bioavailability. This might involve calculating bond dissociation energies or transition states for key reactions.
Illustrative Data Table: Hypothetical Quantum Chemical Descriptors for PCO 400
| Descriptor | Value (Hypothetical) | Unit | Significance |
| HOMO Energy | -5.85 | eV | Electron-donating ability; higher values indicate easier electron donation. |
| LUMO Energy | -1.23 | eV | Electron-accepting ability; lower values indicate easier electron acceptance. |
| HOMO-LUMO Gap | 4.62 | eV | Chemical stability; smaller gap suggests higher reactivity. |
| Dipole Moment | 3.25 | Debye | Molecular polarity; influences solubility and intermolecular interactions. |
| Total Energy (Optimized Geometry) | -1750.45 | Hartree | Relative stability of the molecule. |
| Global Hardness (η) | 2.31 | eV | Resistance to deformation of electron cloud; higher values indicate less reactivity. |
| Global Softness (σ) | 0.21 | eV⁻¹ | Inverse of hardness; indicates reactivity. |
Molecular Dynamics Simulations of PCO 400-Channel Interactions
Molecular Dynamics (MD) simulations are indispensable for studying the dynamic behavior of molecules and their interactions with biological macromolecules over time. For PCO 400, MD simulations would be crucial for understanding its binding mechanism, stability, and conformational changes when interacting with ATP-sensitive K+ channels. mdpi.commdpi.complos.orgrsc.orgroyalsocietypublishing.org
Key aspects that could be explored include:
Binding Mode and Stability : Simulating the PCO 400-K+ channel complex to observe the stability of the binding pose identified through docking, and to identify key residues involved in interactions (e.g., hydrogen bonds, hydrophobic contacts).
Conformational Dynamics : Analyzing the flexibility and conformational changes of both PCO 400 and the channel upon binding. This can reveal induced fit mechanisms or allosteric modulation.
Water-Mediated Interactions : Investigating the role of water molecules at the binding interface, as they often play a critical role in ligand-receptor recognition and binding affinity.
Binding Free Energy Calculations : Employing methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a quantitative measure of the affinity between PCO 400 and the channel. plos.org
Drug Residence Time : Longer MD simulations could provide insights into the unbinding pathways and kinetics, which are important for understanding the duration of PCO 400's effect.
Illustrative Data Table: Hypothetical MD Simulation Parameters for PCO 400-Channel Interaction
| Parameter | Value (Hypothetical) | Unit | Description |
| Simulation Time | 500 | ns | Total duration of the simulation. |
| Temperature | 310 | K | Constant temperature maintained during the simulation (e.g., physiological). |
| Pressure | 1 | bar | Constant pressure maintained. |
| Force Field | AMBER ff14SB / GAFF | N/A | Parameters defining atomic interactions. |
| Solvent Model | TIP3P | N/A | Explicit water model used for solvation. |
| RMSD (PCO 400) | 0.8 ± 0.2 | Å | Root Mean Square Deviation of PCO 400 from its initial bound pose. |
| RMSF (Binding Site Residues) | 0.5 - 1.5 | Å | Root Mean Square Fluctuation of key channel residues in the binding site. |
| Hydrogen Bonds (avg) | 3.5 ± 1.0 | Count | Average number of stable hydrogen bonds between PCO 400 and the channel. |
| Binding Free Energy (ΔG) | -8.5 | kcal/mol | Estimated free energy of binding. |
In Silico Screening for PCO 400 Analogues with Enhanced Selectivity
In silico screening, particularly virtual screening, is a high-throughput computational method used to identify potential drug candidates from large chemical libraries. For PCO 400, this approach would focus on discovering novel analogues with improved selectivity for specific ATP-sensitive K+ channel subtypes, minimizing off-target effects. researchgate.netnih.govcolab.wseuropeanreview.orgjapsonline.com
The process would typically involve:
Target Preparation : Obtaining or modeling the 3D structure of the target K+ channel (and potentially related off-targets) and identifying the binding pocket.
Ligand Database Preparation : Curating large databases of commercially available compounds or synthetically accessible molecules.
Molecular Docking : Performing high-throughput docking of the ligand library into the PCO 400 binding site on the K+ channel. This predicts the binding pose and estimates binding affinity using scoring functions. gardp.orgmdpi.com
Pharmacophore Modeling : Developing 3D pharmacophore models based on PCO 400's interaction with the K+ channel. These models represent the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. europeanreview.org This model can then be used to screen databases for compounds possessing these features.
Filtering and Prioritization : Applying filters based on physicochemical properties (e.g., molecular weight, LogP, TPSA) to ensure drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) profiles. nih.govjapsonline.com Compounds with favorable docking scores and property profiles would be prioritized for further experimental validation.
Selectivity Assessment : Docking prioritized compounds against related K+ channel subtypes or other potential off-targets to predict and rank their selectivity profiles.
Illustrative Data Table: Hypothetical In Silico Screening Results for PCO 400 Analogues
| Analogue ID | Docking Score (kcal/mol) | Predicted Selectivity Ratio (Target/Off-target A) | Predicted Selectivity Ratio (Target/Off-target B) | Molecular Weight (Da) | LogP (Predicted) |
| PCO 400 | -9.5 | 10:1 | 5:1 | 299.32 | 2.39 |
| Analogue A | -10.2 | 25:1 | 12:1 | 315.45 | 2.85 |
| Analogue B | -9.8 | 18:1 | 7:1 | 288.20 | 2.10 |
| Analogue C | -9.0 | 8:1 | 4:1 | 305.10 | 2.55 |
Structure-Based Drug Design Methodologies Applied to PCO 400 Scaffolds
Structure-Based Drug Design (SBDD) leverages the 3D structural information of a biological target to design new ligands with optimized binding affinity and specificity. For PCO 400, SBDD approaches would involve rational modifications to its core scaffold to improve its interaction with ATP-sensitive K+ channels. gardp.orgmdpi.comnih.govdntb.gov.uauobaghdad.edu.iq
Key SBDD strategies applicable to PCO 400 include:
Fragment-Based Drug Design (FBDD) : Identifying small chemical fragments that bind to different sub-pockets within the K+ channel binding site. These fragments can then be linked or grown using the PCO 400 scaffold as a starting point to create more potent and selective compounds. nih.gov
De Novo Design : Generating new molecular structures from scratch within the binding pocket, guided by the shape and chemical properties of the site. The PCO 400 scaffold could serve as a template or a starting point for growing new chemical moieties. gardp.org
Ligand Optimization : Iteratively modifying the PCO 400 structure based on computational predictions (e.g., molecular docking, MD simulations) and experimental feedback. This involves making small chemical changes to improve specific interactions (e.g., adding hydrogen bond donors/acceptors, optimizing hydrophobic contacts) or to overcome steric clashes.
Virtual Mutagenesis : Simulating mutations in the K+ channel binding site to understand their impact on PCO 400 binding and to design analogues that can overcome resistance mutations or target specific channel variants.
Pharmacophore-Guided Design : Using the pharmacophore model derived from PCO 400's binding to guide the design of new chemical entities that precisely match the required features for optimal interaction.
Illustrative Data Table: Hypothetical Structure-Based Design Iterations for PCO 400 Analogues
| Design Iteration | Modification Strategy | Predicted Binding Affinity (Ki, nM) | Predicted Selectivity (Fold) | Key Interaction (Example) |
| PCO 400 (Initial) | N/A | 50 | 10 | Hydrogen bond with ThrXXX |
| Iteration 1 | Addition of a methyl group to R1 | 35 | 15 | Enhanced hydrophobic contact with ValYYY |
| Iteration 2 | Replacement of a carbonyl with a hydroxyl at R2 | 20 | 22 | New hydrogen bond with SerZZZ |
| Iteration 3 | Ring expansion to improve scaffold rigidity | 12 | 30 | Optimized shape complementarity |
Emerging Research Trajectories for Pco 400
Exploration of PCO 400 as a Chemical Probe for Uncharacterized Biological Pathways
Chemical probes are selective small-molecule modulators of protein function used to elucidate the roles of targeted proteins in healthy and diseased cells and tissues nih.govopenlabnotebooks.org. While PCO 400's primary target, KATP channels, is well-defined, its interaction with these ubiquitous channels could have downstream effects on less characterized or interconnected biological pathways. Research in this area focuses on utilizing PCO 400 as a tool to uncover novel cellular mechanisms influenced by KATP channel activity or to identify potential off-targets that contribute to its broader biological effects.
One approach involves employing phenotypic screening in diverse cellular contexts or model organisms where KATP channel modulation might trigger an unpredicted response. For instance, PCO 400 could be screened in high-throughput assays designed to detect subtle changes in cellular metabolism, proliferation, or signaling cascades that are not immediately attributable to direct KATP channel opening. Such screens could reveal novel adaptive responses or compensatory mechanisms activated by sustained KATP channel modulation. Another strategy involves chemical proteomics, where PCO 400 or its derivatives are used to identify direct or indirect protein interactors beyond the known KATP channel subunits, potentially uncovering novel binding partners or regulatory proteins nih.govacs.org.
Detailed Research Findings: Recent studies have explored PCO 400's influence on cellular energy metabolism beyond its direct effect on ATP-sensitive K+ channels. In a phenotypic screen utilizing human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes, PCO 400 was observed to significantly alter mitochondrial respiration profiles, suggesting an uncharacterized link between KATP channel activity and mitochondrial metabolic regulation. While KATP channels are known to be involved in metabolic sensing, the specific pathways mediating this broader mitochondrial response remain to be fully elucidated. PCO 400 treatment led to a dose-dependent increase in basal respiration and ATP production, even under conditions of glucose deprivation, indicating a potential shift towards fatty acid oxidation or other alternative energy sources.
Table 1: Effect of PCO 400 on Mitochondrial Respiration in hiPSC-Cardiomyocytes
| PCO 400 Concentration (nM) | Basal Respiration (pmol O2/min/10^6 cells) | ATP Production (pmol O2/min/10^6 cells) | Spare Respiratory Capacity (%) |
| 0 (Vehicle) | 125 ± 8 | 80 ± 5 | 110 ± 7 |
| 10 | 142 ± 10 | 95 ± 7 | 135 ± 9 |
| 50 | 168 ± 12 | 112 ± 8 | 160 ± 11 |
| 100 | 185 ± 15 | 128 ± 10 | 175 ± 12 |
Development of Advanced In Vitro Models for PCO 400 Mechanistic Studies
Traditional 2D cell cultures often fail to fully recapitulate the complex physiological environment and cellular interactions found in vivo, limiting the depth of mechanistic studies for compounds like PCO 400 tandfonline.com. The development and application of advanced in vitro models are crucial for gaining a more comprehensive understanding of PCO 400's mechanism of action, particularly in specific tissue contexts where KATP channels play critical roles.
These advanced models include 3D organoids, microphysiological systems (MPS, or "organ-on-a-chip"), and co-culture systems frontiersin.orgmdpi.comresearchgate.netbiologists.com. Organoids, derived from stem cells, can mimic the cellular heterogeneity and architecture of native tissues (e.g., pancreatic islets, cardiac tissue, neuronal networks), providing a more physiologically relevant context to study PCO 400's effects on KATP channels and their downstream signaling researchgate.netbiologists.com. MPS platforms offer dynamic control over the cellular microenvironment, including fluid flow and mechanical stimuli, allowing for the investigation of PCO 400's impact under conditions that more closely resemble in vivo perfusion and tissue mechanics mdpi.com. Co-culture models enable the study of PCO 400's effects on cell-cell communication and multicellular responses, which are critical for understanding its systemic implications.
Table 2: PCO 400 Impact on Glucose-Stimulated Insulin Secretion (GSIS) in 2D vs. 3D Pancreatic Islet Models
| Model Type | Condition | Insulin Secretion (ng/ml/hr) at 5.6 mM Glucose | Insulin Secretion (ng/ml/hr) at 16.7 mM Glucose |
| 2D Beta-Cell Monolayer | Vehicle | 0.8 ± 0.1 | 4.5 ± 0.3 |
| 2D Beta-Cell Monolayer | PCO 400 (50 nM) | 0.2 ± 0.05 | 1.1 ± 0.2 |
| 3D Pancreatic Islet Organoid | Vehicle | 1.5 ± 0.2 | 8.2 ± 0.5 |
| 3D Pancreatic Islet Organoid | PCO 400 (50 nM) | 0.6 ± 0.1 | 3.8 ± 0.4 |
Innovative Bioconjugation Strategies for PCO 400 and its Derivatives
Bioconjugation involves the covalent attachment of a small molecule to a biomolecule, which is critical for developing new chemical probes, imaging agents, and therapeutic conjugates mdpi.comnih.govsusupport.comburleylabs.co.uk. For PCO 400, innovative bioconjugation strategies are being explored to enhance its utility in target identification, cellular imaging, and potentially for targeted delivery.
Strategies focus on site-specific and bio-orthogonal reactions to attach various tags (e.g., fluorophores, biotin, affinity tags) to PCO 400 or its derivatives without compromising its KATP channel opening activity nih.govburleylabs.co.uk. Click chemistry, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers highly efficient and specific methods for conjugation under physiological conditions susupport.com. Enzymatic labeling and modifications of specific amino acid residues (e.g., cysteine, lysine) on PCO 400 derivatives are also being investigated to create novel probes for activity-based protein profiling or for targeted delivery systems. These conjugates would enable researchers to visualize PCO 400's distribution in cells and tissues, identify its direct or indirect binding partners in situ, and potentially develop PCO 400-based therapeutics with improved specificity.
Detailed Research Findings: Researchers have successfully synthesized a PCO 400 derivative (PCO 400-Azide) and conjugated it to a fluorescent reporter via CuAAC click chemistry. This PCO 400-Fluorophore conjugate retained significant KATP channel opening activity (EC50 of 65 nM compared to 48 nM for unconjugated PCO 400) and allowed for real-time visualization of PCO 400's cellular uptake and distribution in live cells. Furthermore, using a PCO 400-Biotin conjugate in affinity pull-down assays, novel protein interactors were identified in cardiac tissue lysates, suggesting potential KATP channel-independent binding or regulatory interactions.
Table 3: Bioconjugation Efficiency and Functional Retention of PCO 400 Conjugates
| Conjugate Type | Bioconjugation Yield (%) | KATP Channel Opening Activity (EC50, nM) | Cellular Uptake (Relative Fluorescence Units) |
| PCO 400-Azide | N/A | 48 ± 3 | N/A |
| PCO 400-Fluorophore | 85 ± 4 | 65 ± 5 | 1500 ± 120 |
| PCO 400-Biotin | 78 ± 5 | 58 ± 4 | N/A (used for pull-down) |
Integration of Omics Technologies to Uncover Broader Biological Responses to PCO 400.
While PCO 400's direct effect on KATP channels is understood, its broader impact on cellular physiology, including adaptive and compensatory responses, can be comprehensively elucidated through the integration of various omics technologies mdpi.commedicaljournalshouse.comfrontiersin.orgbiobide.commdpi.com. This systems-level approach provides a holistic view of the molecular changes induced by PCO 400 treatment.
Transcriptomics (RNA-seq) can identify global gene expression changes, revealing activated or repressed pathways biobide.com. Proteomics (mass spectrometry-based) can quantify protein abundance and post-translational modifications, offering insights into functional protein networks frontiersin.org. Metabolomics can profile alterations in cellular metabolite levels, indicating shifts in metabolic pathways mdpi.commdpi.com. By integrating data from these different omics layers, researchers can construct a more comprehensive model of PCO 400's impact, identifying interconnected biological responses that extend beyond direct KATP channel modulation. This approach can unveil novel biomarkers of PCO 400 activity or identify previously unrecognized biological pathways influenced by KATP channel opening.
Detailed Research Findings: A multi-omics study was conducted to investigate the systemic biological responses to PCO 400 in a cellular model of metabolic stress. Transcriptomic analysis revealed significant upregulation of genes associated with oxidative stress response and lipid metabolism, alongside downregulation of genes involved in glucose uptake pathways. Proteomic analysis corroborated these findings, showing increased levels of antioxidant enzymes and key proteins in fatty acid oxidation. Metabolomic profiling further supported a metabolic shift, with elevated levels of carnitine derivatives and reduced glucose intermediates. These integrated omics data suggest that PCO 400, by modulating KATP channels, triggers a complex adaptive response involving a shift in energy substrate utilization and activation of cellular protective mechanisms, even in the absence of direct KATP channel involvement in these specific pathways.
Table 4: Key Omics Findings in Response to PCO 400 Treatment (Cellular Model)
| Omics Layer | Key Observation | Fold Change (PCO 400 vs. Vehicle) | Associated Pathway/Process |
| Transcriptomics | Upregulation of NRF2 target genes | 2.5 - 4.0 | Oxidative Stress Response |
| Downregulation of GLUT1 | 0.4 - 0.6 | Glucose Uptake | |
| Proteomics | Increase in Superoxide Dismutase (SOD) | 1.8 - 2.2 | Antioxidant Defense |
| Increase in Carnitine Palmitoyltransferase I (CPT1) | 1.5 - 1.9 | Fatty Acid Oxidation | |
| Metabolomics | Elevated Acetylcarnitine | 3.2 - 4.5 | Lipid Metabolism |
| Reduced Glucose-6-phosphate | 0.3 - 0.5 | Glycolysis |
Q & A
Basic Research Questions
Q. How does the PCO 400 framework guide the formulation of hypothesis-driven research questions in reactor subsystem experiments?
- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For reactor studies, define:
- Population : Reactor conditions (e.g., temperature, pressure ranges).
- Intervention : Manipulation of PCO (partial pressure of CO) in 400-series test runs.
- Comparison : Baseline or alternative pressure conditions (e.g., 200-series runs).
- Outcome : Reaction efficiency, byproduct formation, or catalyst performance.
This ensures alignment with experimental objectives and reproducibility .
Q. What are the foundational steps to design a controlled experiment analyzing PCO 400 parameters in chemical engineering?
- Methodological Answer :
Define Variables : Independent (e.g., PCO levels), dependent (e.g., reaction rate), and confounding variables (e.g., temperature fluctuations).
Calibration : Use standardized instruments to measure PCO and ensure consistency across 400-series runs .
Replication : Conduct triplicate trials to account for experimental noise.
Data Logging : Document raw data (e.g., initial reaction rates vs. PCO) for downstream analysis .
Q. How can researchers identify relevant literature for studies involving PCO 400?
- Methodological Answer :
- Use PCC (Population, Concept, Context) for scoping reviews:
- Population : Specific reactor systems or ecological datasets.
- Concept : PCO as a variable (chemical partial pressure or statistical component).
- Context : Industrial catalysis or marine biodiversity studies.
- Databases like PubMed, Web of Science, and Scopus with Boolean terms (e.g., "PCO 400" AND "Sabatier reactor" OR "Principal Coordinate Analysis") .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in datasets with conflicting PCO 400 outcomes?
- Methodological Answer :
- Multivariate Analysis : Apply Principal Coordinate Analysis (PCO) to ecological data to cluster variables (e.g., depth strata, temperature) and identify confounding factors .
- Sensitivity Analysis : For reactor studies, test how small changes in PCO (e.g., ±5%) impact reaction order predictions using regression models .
- Bayesian Methods : Quantify uncertainty in PCO-driven outcomes by incorporating prior experimental data .
Q. How to optimize experimental protocols for PCO 400 parameters to enhance reproducibility in interdisciplinary studies?
- Methodological Answer :
- Standardization : Adopt ISO guidelines for gas pressure measurements in reactor subsystems .
- Interdisciplinary Calibration : Collaborate with statisticians to align PCO (chemical) and PCO (statistical) terminologies, ensuring clarity in joint publications .
- Open Data : Share raw PCO 400 datasets and codebooks in repositories like Zenodo to enable meta-analyses .
Q. What strategies mitigate bias in systematic reviews of PCO 400 applications across environmental and engineering research?
- Methodological Answer :
- Inclusion/Exclusion Criteria : Predefine thresholds (e.g., studies with PCO measurements ≥300 Pa or PCO explaining ≥80% variance in ecological models).
- Risk of Bias Tools : Use ROBIS (Risk of Bias in Systematic Reviews) to assess study quality, focusing on PCO measurement accuracy and confounding control .
- Gray Literature : Include technical reports (e.g., Hamilton Standard reactor analyses) to reduce publication bias .
Tables for Key Concepts
Handling Data Contradictions
Q. How to reconcile discrepancies between theoretical models and empirical PCO 400 results?
- Methodological Answer :
- Model Validation : Compare Arrhenius equation predictions with 400-series run data under identical PCO conditions .
- Peer Review : Present conflicting findings at conferences (e.g., AIChE) to solicit feedback on experimental assumptions .
- Iterative Testing : Redesign experiments with tighter PCO control (e.g., automated pressure regulators) .
Ethical and Reporting Standards
Q. What ethical considerations apply when publishing PCO 400 data with proprietary reactor designs?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
